molecular formula C10H18O3 B13253226 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid

4-(Ethoxymethyl)cyclohexane-1-carboxylic acid

Cat. No.: B13253226
M. Wt: 186.25 g/mol
InChI Key: KJQCCDUXOUCTCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid are not well-documented. it is reasonable to assume that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

4-(Ethoxymethyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is not well-documented. as a carboxylic acid derivative, it likely interacts with molecular targets through hydrogen bonding and electrostatic interactions. The specific pathways and molecular targets involved would depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature may provide distinct advantages in certain synthetic and research applications.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

4-(ethoxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

KJQCCDUXOUCTCK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(CC1)C(=O)O

Origin of Product

United States

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